

N-Tosyl-L-aspartic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Tosyl-L-aspartic acid*

Cat. No.: B122637

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **N-Tosyl-L-aspartic acid**, a critical protected amino acid derivative. This document details its chemical and physical properties, provides meticulous experimental protocols for its synthesis and use in peptide synthesis, and outlines methods for the removal of the tosyl protecting group. The information is curated to support researchers and professionals in drug development and peptide chemistry.

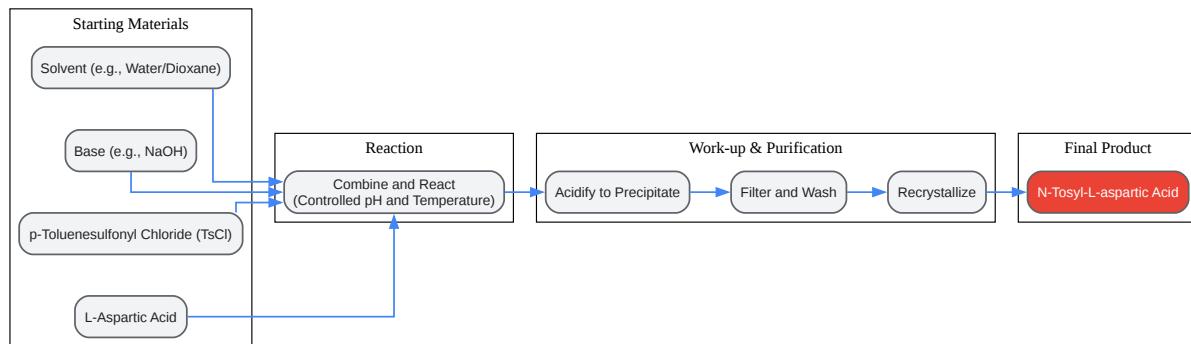
Core Properties of N-Tosyl-L-aspartic Acid

N-Tosyl-L-aspartic acid is a derivative of the nonessential amino acid L-aspartic acid where the amino group is protected by a tosyl (p-toluenesulfonyl) group.^[1] This protection is robust, rendering the amino group stable under a variety of reaction conditions, which is particularly advantageous in multi-step syntheses.^[2]

Physicochemical Data

A summary of the key quantitative data for **N-Tosyl-L-aspartic acid** and its parent compound, L-aspartic acid, is presented in Table 1. This allows for a clear comparison of their physical and chemical properties.

Property	N-Tosyl-L-aspartic Acid	L-Aspartic Acid
Molecular Formula	$C_{11}H_{13}NO_6S$	$C_4H_7NO_4$
Molecular Weight	287.29 g/mol [1]	133.10 g/mol
Appearance	White crystalline powder	White crystalline powder [3] [4]
Melting Point	Not specified	270-271 °C (decomposes) [5] [6]
Solubility in Water	Slightly soluble	5.36 g/L at 25 °C [7]
Solubility in Organic Solvents	Soluble in acetone-water and ethanol-water mixtures (for recrystallization) [2]	Insoluble in ethanol and ether [3] [7]
Specific Optical Rotation $[\alpha]_D$	Data not available for L-isomer. For D-isomer: -2.0° (c=3.93 in 5N HCl) [5]	+5.05° (c=0.5-2.0 g/mL in H ₂ O at 25°C) [3] [6]


Spectroscopic Data

The structural integrity of **N-Tosyl-L-aspartic acid** is confirmed through various spectroscopic techniques. Table 2 summarizes the expected characteristic signals.

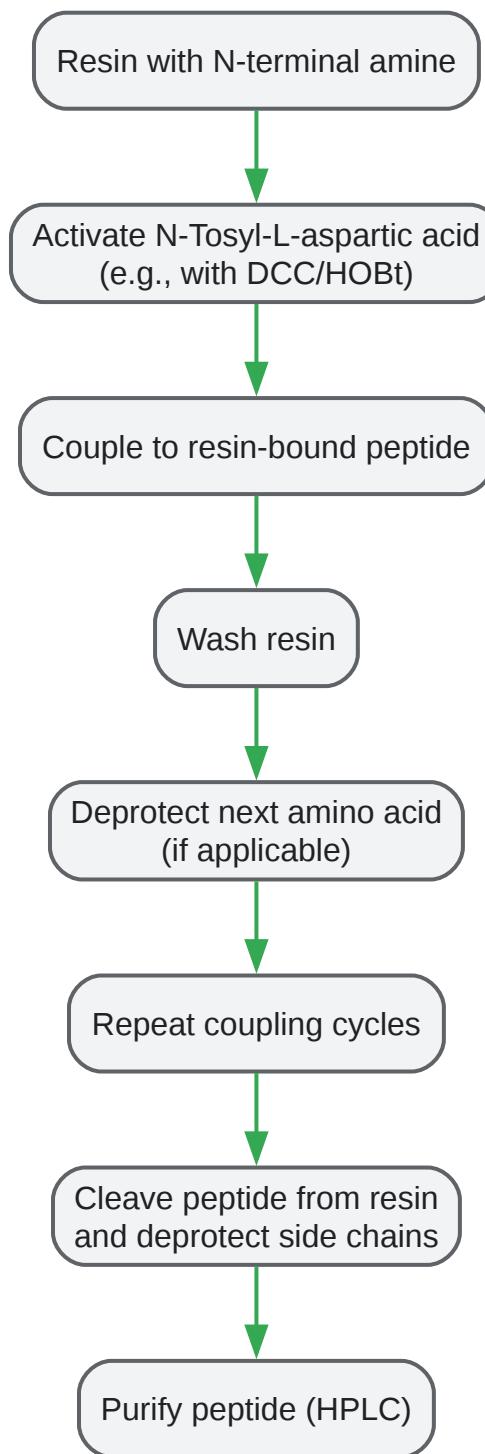
Spectroscopic Method	Expected Signals for N-Tosyl-L-aspartic Acid
¹ H NMR	Signals corresponding to the aromatic protons of the tosyl group, the methyl protons of the tosyl group, and the α - and β -protons of the aspartic acid moiety. ^[2] In D ₂ O, the α -H proton is expected around 3.9 ppm, and the diastereotopic β -H protons around 2.7-2.8 ppm. ^[8]
¹³ C NMR	Distinct signals for the aromatic carbons, the tosyl methyl carbon, the two carboxyl carbons, and the α - and β -carbons of the aspartic acid backbone. ^[2]
FT-IR (cm ⁻¹)	Broad O-H stretch from carboxylic acids (~2500-3300), C=O stretch from carboxyl groups (~1700-1740), strong S=O stretches from the sulfonyl group (~1350 and ~1160), and an N-H stretch of the sulfonamide. ^[2]
Mass Spectrometry (MS)	High-resolution mass spectrometry (HRMS) can confirm the elemental composition. ^[2] Key fragmentation pathways would likely involve the cleavage of the N-S bond and losses of water and carbon dioxide. ^[2]

Synthesis of N-Tosyl-L-aspartic Acid

The synthesis of **N-Tosyl-L-aspartic acid** involves the selective tosylation of the amino group of L-aspartic acid. Careful control of reaction conditions is crucial to prevent side reactions and racemization.

[Click to download full resolution via product page](#)

Synthesis Workflow for N-Tosyl-L-aspartic Acid.


Detailed Experimental Protocol: Synthesis

- **Dissolution:** Dissolve L-aspartic acid (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents) at 0-5 °C with stirring.
- **Tosylation:** Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in a suitable organic solvent (e.g., dioxane or acetone) to the cooled amino acid solution. Maintain the temperature at 0-5 °C and keep the pH between 9-10 by the dropwise addition of aqueous sodium hydroxide.
- **Reaction Monitoring:** Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture and acidify to a pH of ~2 with concentrated hydrochloric acid. A white precipitate should form.

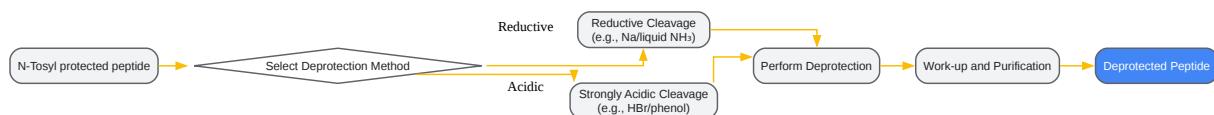
- Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
- Purification: Recrystallize the crude product from an ethanol-water or acetone-water mixture to yield pure **N-Tosyl-L-aspartic acid**.
- Drying: Dry the purified product under vacuum.

Application in Solid-Phase Peptide Synthesis (SPPS)

N-Tosyl-L-aspartic acid is a valuable building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. The tosyl group is stable to the acidic conditions used for Boc deprotection.

[Click to download full resolution via product page](#)

Workflow for using **N-Tosyl-L-aspartic acid** in SPPS.


Detailed Experimental Protocol: Peptide Coupling

This protocol describes a manual SPPS coupling step using **N-Tosyl-L-aspartic acid**.

- **Resin Preparation:** Start with a resin-bound peptide that has a free N-terminal amine. Swell the resin in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
- **Activation of N-Tosyl-L-aspartic Acid:** In a separate vessel, dissolve **N-Tosyl-L-aspartic acid** (3 equivalents relative to the resin substitution) and an activating agent such as 1-hydroxybenzotriazole (HOBr) (3 equivalents) in DMF. Add a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents) and stir the mixture at 0 °C for 30 minutes.
- **Coupling Reaction:** Filter the activated amino acid solution to remove the dicyclohexylurea (DCU) byproduct and add the filtrate to the resin. Add a base such as N,N-diisopropylethylamine (DIPEA) (3.5-4 equivalents) and agitate the mixture at room temperature.[9]
- **Monitoring:** Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.
- **Washing:** Once the coupling is complete, wash the resin thoroughly with DMF, followed by DCM and methanol, to remove excess reagents and byproducts.

Deprotection of the N-Tosyl Group

The high stability of the tosyl group necessitates specific and often stringent conditions for its removal.

[Click to download full resolution via product page](#)

Logical workflow for N-Tosyl group deprotection.

Detailed Experimental Protocol: Deprotection

Method 1: Reductive Cleavage with Sodium in Liquid Ammonia

- Caution: This procedure should be carried out in a well-ventilated fume hood by experienced personnel due to the use of liquid ammonia and sodium metal.
- Setup: Place the N-tosyl-protected peptide in a flask equipped with a dry ice condenser.
- Dissolution: Condense liquid ammonia into the flask to dissolve the peptide.
- Reduction: Add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating an excess of sodium.
- Quenching: After the reaction is complete (typically 30-60 minutes), quench the excess sodium by the careful addition of ammonium chloride.
- Evaporation: Allow the ammonia to evaporate overnight in the fume hood.
- Purification: Dissolve the residue in an appropriate buffer and purify the deprotected peptide using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Method 2: Cleavage with Strong Acid

- Reaction Mixture: Treat the N-tosyl-protected peptide with a solution of 30% hydrobromic acid in acetic acid, often with the addition of a scavenger such as phenol.[\[1\]](#)
- Heating: Heat the reaction mixture at a specified temperature (e.g., 70 °C) for several hours.
- Work-up: After cooling, precipitate the peptide by adding a large volume of cold ether.
- Isolation and Purification: Collect the precipitate by centrifugation or filtration, wash with ether, and purify by RP-HPLC.

Conclusion

N-Tosyl-L-aspartic acid is an indispensable tool in the arsenal of peptide chemists and drug development professionals. Its robust protection of the amino functionality allows for controlled and specific peptide bond formation. While the deprotection requires specific conditions, the

stability it offers during synthesis often outweighs this consideration. The detailed protocols and data provided in this guide are intended to facilitate its effective use in research and development, ultimately contributing to the advancement of peptide-based therapeutics and other bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Tosyl-D-aspartic acid | 48176-62-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. L aspartic acid solubility [thinkdochemicals.com]
- 5. Aspartic Acid [drugfuture.com]
- 6. L-Aspartic acid | 56-84-8 [chemicalbook.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [N-Tosyl-L-aspartic Acid: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b122637#n-tosyl-l-aspartic-acid-as-a-protected-amino-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com